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Compound of Interest

Compound Name: CSRM617 hydrochloride

Cat. No.: B10854413

CSRM617 Hydrochloride: A Technical Guide for
Researchers

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Novel
ONECUT?2 Inhibitor

This technical guide provides a comprehensive overview of CSRM617 hydrochloride, a
selective small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2).
It is intended for researchers, scientists, and drug development professionals interested in its
potential therapeutic applications, particularly in the context of advanced prostate cancer. This
document details its chemical and physical properties, mechanism of action, and summarizes
key experimental findings and protocols.

Chemical Structure and Properties

CSRM617 hydrochloride is the salt form of CSRM617, which generally offers enhanced water
solubility and stability compared to its free base.[1][2]

Chemical Identifiers and Molecular Details:
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Property Value Reference
(E)-2-Amino-3-hydroxy-N'-
(2,3,4-

IUPAC Name ) ) [3]
trihydroxybenzylidene)propane
hydrazide Hydrochloride

CAS Number 1353749-74-2 [41[5]

Molecular Formula C10H14CIN3Os [31[5]

Molecular Weight 291.69 g/mol [31[5]
O=C(N/N=C/C1=CC=C(0)C(O

SMILES [3]
)=C10O)C(N)CO.[H]CI
YBUPSOQAGSOATG-

InChl Key [3]
QXKVDVGOSA-N

Physicochemical Properties:

Property Value Reference

Appearance Solid powder [6]

Purity 99.47% [6]

- DMSO: = 125 mg/mL (428.54

Solubility [5]
mM)
Powder: -20°C for 3 years. In
solvent: -80°C for up to 6

Storage [2][4][6]

months, -20°C forup to 1

month.

Mechanism of Action

CSRM617 is a selective inhibitor of the ONECUT2 (OC2) transcription factor, which has been
identified as a master regulator of androgen receptor (AR) networks, particularly in metastatic
castration-resistant prostate cancer (NCRPC).[7][8][9] CSRM®617 directly binds to the HOX

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://www.medkoo.com/products/33842
https://www.medchemexpress.com/csrm617-hydrochloride.html
https://molnova.com/files/document/DATASHEET/DATASHEET_M32871.pdf
https://www.medkoo.com/products/33842
https://molnova.com/files/document/DATASHEET/DATASHEET_M32871.pdf
https://www.medkoo.com/products/33842
https://molnova.com/files/document/DATASHEET/DATASHEET_M32871.pdf
https://www.medkoo.com/products/33842
https://www.medkoo.com/products/33842
https://admin.biosschina.com/goodsInstructionsExport?id=550107
https://admin.biosschina.com/goodsInstructionsExport?id=550107
https://molnova.com/files/document/DATASHEET/DATASHEET_M32871.pdf
https://www.benchchem.com/pdf/Addressing_variability_in_experimental_outcomes_with_CSRM617.pdf
https://www.medchemexpress.com/csrm617-hydrochloride.html
https://admin.biosschina.com/goodsInstructionsExport?id=550107
https://www.benchchem.com/pdf/The_ONECUT2_Inhibitor_CSRM617_A_Technical_Guide_to_its_Effects_on_Androgen_Receptor_Signaling_Pathways.pdf
https://www.benchchem.com/pdf/Delving_into_CSRM617_A_Novel_Inhibitor_of_the_ONECUT2_Transcription_Factor_for_Advanced_Prostate_Cancer.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Overcoming_Resistance_to_CSRM617_in_Prostate_Cancer_Cell_Lines.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

domain of ONECUT2 with a dissociation constant (Kd) of 7.43 puM, as determined by Surface
Plasmon Resonance (SPR) assays.[4][8][10] This binding inhibits the transcriptional activity of
ONECUT2.[8][9]

The downstream effects of ONECUT?2 inhibition by CSRM617 are multifaceted:

e Suppression of a Suppressor: ONECUT2 typically suppresses the AR transcriptional
program. By inhibiting ONECUT2, CSRM617 effectively removes this suppression.[7]

e Regulation of AR and FOXA1: ONECUT2 has been shown to directly repress the expression
of both the androgen receptor (AR) and the pioneer factor FOXA1L, which is crucial for AR's
ability to bind to chromatin.[7][8]

 Induction of Apoptosis: CSRM617 treatment leads to programmed cell death, evidenced by
the increased expression of cleaved Caspase-3 and cleaved PARP (Poly (ADP-ribose)
polymerase), which are key markers of apoptosis.[4][11][12]

o Downregulation of PEG10: The expression of PEG10, a gene directly regulated by
ONECUT2, is decreased in a time-dependent manner following CSRM617 treatment,
serving as a biomarker for the compound's activity.[13]
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Signaling pathway of CSRM617 hydrochloride.

In Vitro and In Vivo Efficacy

CSRM617 has demonstrated significant anti-cancer effects in both cell-based assays and

animal models of prostate cancer.
In Vitro Activity:

CSRM617 inhibits the growth of various prostate cancer cell lines, with its effectiveness often
correlating with the level of ONECUT?2 expression.[1][2][10]
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Concentration Treatment

Cell Line . Effect Reference
Range Duration
PC-3, 22RV1, Inhibition of cell
0.01-100 uM 48 hours [1][4][10]
LNCaP, C4-2 growth

Concentration-
dependent

22Rv1 10-20 uM 48 hours ) ) [1]
induction of cell

death

Induction of
apoptosis
(increased
22Rv1 20 pM 72 hours [1][11][13]
cleaved
Caspase-3 and

PARP)

In Vivo Activity:

Studies using mouse models have shown that CSRM617 is well-tolerated and effective at
inhibiting tumor growth and metastasis.[4][13]

. Treatment
Animal Model Dosage ) Effect Reference
Duration

SCID mice with o
50 mg/kg (p.o., Inhibition of

22Rv1 ) 20 days [4]
daily) tumor growth

xenografts

SCID mice with Significant

luciferase-tagged reduction in the

22Rv1 cells 50 mg/kg (daily) Not specified onset and growth  [13]

(intracardiac of diffuse

injection) metastases

Experimental Protocols
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The following are detailed methodologies for key experiments used to evaluate the efficacy of

CSRM617 hydrochloride.
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General experimental workflow for CSRM617 evaluation.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (ICso0) of CSRM617.

o Cell Seeding: Harvest and count prostate cancer cells in the logarithmic growth phase. Seed
5,000-10,000 cells per well in 100 pL of complete growth medium in a 96-well plate. Incubate
overnight at 37°C and 5% CO: to allow for cell attachment.[2]
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o Compound Treatment: Prepare serial dilutions of CSRM617 hydrochloride in culture
medium. A typical starting concentration is 100 uM. Remove the existing medium and add
100 pL of the medium containing different concentrations of CSRM617 or a vehicle control
(e.g., DMSO). Incubate the plate for 48-72 hours.[2][11]

e MTT Addition: Add 10 pL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at
37°C to allow for the formation of formazan crystals.[2][11]

e Formazan Solubilization: Carefully remove the medium and add 100 uL of DMSO to each
well to dissolve the formazan crystals. Shake the plate for 10 minutes on an orbital shaker.[2]

o Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate
the percentage of cell viability relative to the vehicle control and determine the ICso value
using non-linear regression analysis.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by CSRM617.

o Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of
CSRM617 (e.g., 10 uM and 20 uM for 22Rv1) and a vehicle control for 48 or 72 hours.[11]

o Cell Harvesting: Harvest the cells by trypsinization and collect any floating cells from the
supernatant. Wash the cells twice with cold PBS.[11]

» Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium
lodide (PI) to the cell suspension according to the manufacturer's protocol.[11]

e Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]

o Analysis: Analyze the cells by flow cytometry within one hour to determine the percentage of
early apoptotic (Annexin V-positive, Pl-negative) and late apoptotic/necrotic (Annexin V-
positive, Pl-positive) cells.[11][12]

Western Blot Analysis

This protocol is to detect changes in the expression levels of key proteins following CSRM617
treatment.
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o Sample Preparation: Plate cells and treat with CSRM617 for the desired time. Wash the cells
with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and
phosphatase inhibitors.[2][11]

o Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.[11][12]

o SDS-PAGE and Transfer: Load 20-50 ug of protein per lane on an SDS-polyacrylamide gel.
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[2]
[11]

e Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at
room temperature. Incubate the membrane with primary antibodies against proteins of
interest (e.g., ONECUT2, AR, cleaved Caspase-3, PARP, and a loading control like GAPDH
or (-actin) overnight at 4°C.[9][11]

o Detection: Wash the membrane and incubate with an appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature. Add a chemiluminescent substrate and
visualize the protein bands using an imaging system.[2][9][11] The appearance of cleaved
forms of caspase-3 (17/19 kDa) and PARP (89 kDa) indicates apoptosis induction.[12]

Conclusion

CSRM617 hydrochloride is a promising novel therapeutic agent that selectively targets the
ONECUT2 transcription factor, a key driver in advanced prostate cancer.[8] Its mechanism of
action, involving the disinhibition of the androgen receptor signaling pathway and the induction
of apoptosis, offers a new strategy to overcome resistance to current therapies.[7][8] The
preclinical data strongly support its continued investigation and development for the treatment
of castration-resistant prostate cancer.[8] This guide provides a foundational resource for
researchers working with this compound, detailing its properties and providing robust
experimental protocols to ensure reproducible and reliable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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